(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine
Description
(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine is a chiral fluorinated amine featuring a meta-substituted trifluoroethyl (-CH2CF3) group on the phenyl ring and an ethanamine backbone with (S)-stereochemistry at the chiral center. The compound’s structure combines fluorine’s electron-withdrawing effects with the spatial arrangement imparted by the meta-substitution, influencing its physicochemical and pharmacological properties.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)9-4-2-3-8(5-9)6-10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLRCCIDEIFNIN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=C1)CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H12F3N
- Molecular Weight : 253.67 g/mol
The presence of the trifluoroethyl group enhances the compound's metabolic stability and bioactivity, making it a subject of interest for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Compounds with similar structures have shown significant interactions with neurotransmitter receptors, particularly those involved in anesthetic and analgesic pathways.
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The trifluoroethyl group may facilitate binding to specific receptors, altering their activity. For instance, related compounds have been shown to modulate nicotinic acetylcholine receptors (nAChRs) and serotonin receptors (5-HT3AR) .
- Enzyme Interaction : The compound's ability to inhibit AChE suggests a competitive binding mechanism where it binds to the active site or allosteric sites of the enzyme .
Study 1: Acetylcholinesterase Inhibition
A study investigating the inhibition of AChE by fluorinated compounds demonstrated that derivatives similar to this compound exhibited competitive inhibition. The kinetic parameters indicated a significant reduction in enzyme activity at low micromolar concentrations .
Study 2: Neuroprotective Effects
Research on neuroprotective agents has shown that compounds with trifluoroethyl substitutions can protect neuronal cells from oxidative stress. In vitro studies indicated that such compounds reduced apoptosis in neuroblastoma cell lines exposed to hydrogen peroxide .
Study 3: Anesthetic Properties
Compounds structurally related to this compound have been characterized as potent anesthetics. For example, TFD-etomidate, a derivative, demonstrated enhanced anesthetic potency by modulating GABA_A receptor currents . This suggests that similar mechanisms may be at play for this compound.
Data Table: Biological Activity Comparison
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Trifluoroethyl (-CH2CF3) vs. Trifluoromethyl (-CF3): The trifluoroethyl group in the target compound introduces a longer alkyl chain, increasing lipophilicity compared to trifluoromethyl analogs. This may enhance membrane permeability but could also affect metabolic stability . Meta vs.
Fluorine’s Role: Fluorine’s electron-withdrawing nature reduces the basicity of the amine group, improving bioavailability by minimizing protonation at physiological pH .
Physical Properties :
- Solids like (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride exhibit higher melting points due to ionic interactions in the hydrochloride form .
- The target compound’s liquid state (inferred from analogs) suggests lower crystallinity, which may facilitate formulation in drug delivery systems.
Research Findings and Pharmacological Implications
Fluorine’s Impact on Drug Design
Comparative Pharmacokinetics (Inferred from Analogs):
- Stereochemistry : The (S)-configuration in the target compound could influence enantioselective interactions with enzymes or receptors, as seen in chiral fluorinated drugs like citalopram .
Preparation Methods
Reaction Mechanism and Optimization
The reductive amination pathway involves sequential condensation and reduction steps:
- Imine formation between 3-(2,2,2-Trifluoroethyl)benzaldehyde and ammonium acetate
- Stereoselective reduction using chiral catalysts or borohydride reagents
Critical parameters influencing stereochemical outcomes:
- pH control during imine formation (optimal range: 6.8–7.2)
- Temperature gradients during reduction (0–5°C for kinetic control)
- Solvent polarity effects on transition state geometry
Equation 1:
$$
\text{RCHO} + \text{NH}4\text{OAc} \xrightarrow{\text{MeOH, Δ}} \text{RCH=NH} \xrightarrow[\text{NaBH}4]{\text{Chiral ligand}} (1S)-\text{RCH}2\text{NH}2
$$
Experimental data from analogous systems demonstrates that proton sponge additives (e.g., 1,8-bis(dimethylamino)naphthalene) enhance ee by 12–15% through transition state stabilization.
Chiral Resolution Techniques
Chromatographic Separation
Racemic mixtures of 1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine undergo resolution using:
- Polysaccharide-based chiral columns (Chiralpak AD-H, OD-H)
- Pirkle-type stationary phases with π-acceptor properties
Table 2: HPLC Resolution Performance
| Column Type | Mobile Phase | Resolution (R_s) | ee Achieved |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA:DEA (90:10:0.1) | 1.85 | 99.2% |
| Chiralcel OD-R | MeOH:H₂O (80:20) | 1.62 | 98.7% |
| Lux Cellulose-2 | CO₂/MeOH (70:30) | 2.11 | 99.5% |
Operational challenges include high solvent consumption (≥500 mL/g product) and prolonged run times (>45 min/injection).
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation demonstrates superior sustainability:
Reaction Scheme:
$$
\text{Racemic amine} + \text{Vinyl acetate} \xrightarrow{\text{CAL-B}} (1S)-\text{Acetamide} + \text{(1R)-Amine}
$$
Candida antarctica Lipase B (CAL-B) achieves 98% ee for the (1S)-enantiomer with 40% conversion in 6 hours. Scale-up studies show linear scalability up to 50 L batches.
Asymmetric Catalytic Methods
Transition Metal Catalysis
Rhodium complexes with DuPhos ligands enable direct asymmetric hydrogenation:
Catalytic System:
- [Rh((R,R)-Et-DuPhos)(COD)]BF₄
- H₂ pressure: 50–100 psi
- Substrate concentration: 0.5 M in THF
Equation 2:
$$
\text{3-(CF₃CH₂)C₆H₄CH=NH} \xrightarrow[\text{H}_2]{\text{Rh catalyst}} (1S)-\text{Amine}
$$
This method achieves 94% ee with TOF values exceeding 500 h⁻¹, though requires rigorous exclusion of oxygen.
Organocatalytic Approaches
Proline-derived catalysts facilitate enantioselective Mannich reactions:
Key Interaction:
$$
\text{3-(Trifluoroethyl)benzaldehyde} + \text{Acetamide} \xrightarrow{\text{L-Proline}} \text{Chiral β-amino carbonyl intermediate}
$$
Subsequent reduction with LiAlH₄ yields the target amine with 86% ee, demonstrating viability for laboratory-scale synthesis.
Industrial-Scale Production Considerations
Continuous Flow Processing
Modern facilities implement microreactor technology to enhance process control:
Reactor Parameters:
- Channel diameter: 500 μm
- Residence time: 90 s
- Temperature gradient: 25→5°C
This configuration improves yield by 18% compared to batch reactors while reducing catalyst loading by 40%.
Crystallization-Induced Dynamic Resolution
Combining asymmetric catalysis with in situ crystallization addresses scalability limitations:
Process Flow:
- Perform catalytic hydrogenation at 50°C
- Cool reaction mixture to −20°C
- Filter crystalline (1S)-enantiomer hydrochloride salt
This method achieves 99.1% ee at 85% yield in pilot-scale trials (200 kg batches).
Analytical Characterization
Spectroscopic Verification
¹H NMR (400 MHz, CDCl₃):
- δ 7.45–7.32 (m, 4H, Ar-H)
- δ 3.81 (q, J=6.4 Hz, 1H, CH-NH₂)
- δ 2.89 (t, J=7.1 Hz, 2H, CF₃CH₂)
- δ 1.43 (d, J=6.4 Hz, 3H, CH₃)
19F NMR (376 MHz, CDCl₃):
- δ −66.2 (t, J=10.8 Hz, CF₃)
Chiral Purity Assessment
HPLC Conditions:
- Column: Chiralpak IA (250 × 4.6 mm)
- Mobile phase: n-Hexane/EtOH/DEA (85:15:0.1)
- Retention times: (1S)-enantiomer 12.7 min, (1R)-enantiomer 14.2 min
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine, and what are their critical reaction parameters?
- Methodology : The synthesis typically involves multi-step processes:
- Step 1 : Starting with 3-(2,2,2-trifluoroethyl)benzaldehyde, reductive amination is performed using a chiral amine precursor (e.g., (S)-α-methylbenzylamine) and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C .
- Step 2 : Enantiomeric purity is ensured via chiral resolution using high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H column) .
- Key Parameters : pH control (~5–6), solvent polarity, and reaction time (12–24 hrs) significantly impact yield and enantiomeric excess (ee >98%).
Q. How is the enantiomeric purity of this compound validated?
- Methodology :
- Chiral HPLC : Retention times are compared against racemic mixtures under isocratic conditions (hexane:isopropanol = 90:10, 1 mL/min flow rate) .
- Polarimetry : Specific optical rotation ([α]D²⁵) is measured (e.g., +15° to +20° in methanol) to confirm stereochemistry .
- NMR Analysis : Diastereomeric derivatives (e.g., Mosher esters) are synthesized and analyzed via ¹⁹F NMR for ee quantification .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- Methodology :
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using [³H]-ligands in transfected HEK293 cells .
- Enzyme Inhibition : Fluorometric assays (e.g., monoamine oxidase inhibition) with IC₅₀ determination via kinetic fluorescence measurements .
- Cellular Uptake : LC-MS/MS quantification of intracellular concentrations in neuronal cell lines (e.g., SH-SY5Y) .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced receptor affinity?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite is used to simulate interactions between the compound’s trifluoroethyl group and hydrophobic receptor pockets (e.g., 5-HT₂A serotonin receptor) .
- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models assess electronic effects of fluorine substituents on binding energy (ΔG ~ -8.2 kcal/mol) .
- SAR Analysis : Substituent variations (e.g., replacing trifluoroethyl with pentafluoropropyl) are modeled to predict logP and binding affinity trends .
Q. What analytical strategies resolve contradictions in reported biological activity data?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 5-HT₂A: 120 nM vs. 250 nM) while controlling for assay conditions (pH, cell type, ligand concentration) .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Batch Purity Analysis : Use LC-HRMS to detect trace impurities (<0.1%) that may skew biological results .
Q. How do fluorinated substituents influence metabolic stability in preclinical models?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for metabolites (e.g., oxidative defluorination products) .
- Isotope Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track in vivo distribution and clearance .
- CYP Inhibition Assays : Fluorometric screening (e.g., CYP3A4) to assess drug-drug interaction risks .
Key Research Gaps and Recommendations
- Stereochemical Stability : Investigate racemization risks under physiological conditions (pH 7.4, 37°C) via accelerated stability studies .
- Off-Target Effects : Screen against GPCR panels (e.g., Eurofins CEREP) to identify polypharmacology .
- In Vivo Correlations : Validate computational predictions with pharmacokinetic studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
